N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a naphthyl group, a triazolopyrimidine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Reagents such as hydrazine and formamide are often used under reflux conditions.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a nucleophilic substitution reaction. This step may require the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Strong bases like NaH in DMF, nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Agriculture: The compound is evaluated for its efficacy as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in inflammatory pathways . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Naphthyl-Substituted Pyrimidines: Compounds with a naphthyl group attached to a pyrimidine ring also show comparable properties.
Uniqueness
N-(1-NAPHTHYL)-5-OXO-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H13N5O2 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-naphthalen-1-yl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C16H13N5O2/c22-14-8-13(21-16(20-14)17-9-18-21)15(23)19-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9,13H,8H2,(H,19,23)(H,17,18,20,22) |
InChI Key |
CYNDNERXVRAVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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